molecular formula C19H20N2O3S B161112 Pioglitazone D4 CAS No. 1134163-29-3

Pioglitazone D4

Numéro de catalogue B161112
Numéro CAS: 1134163-29-3
Poids moléculaire: 360.5 g/mol
Clé InChI: HYAFETHFCAUJAY-YBNXMSKUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pioglitazone D4 is a synthetic drug that belongs to the class of thiazolidinediones. It is used in the treatment of type 2 diabetes mellitus . Pioglitazone D4 is an isotopically labeled form of Pioglitazone, which is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ).


Molecular Structure Analysis

The molecular formula of Pioglitazone is C19H20N2O3S . The structure of Pioglitazone includes a thiazolidinedione ring, which is critical for its activity as a PPAR-γ agonist .

Applications De Recherche Scientifique

1. Neurological Applications

Pioglitazone, a potent agonist of PPAR-gamma, has shown promise in modifying craving intensity and brain white matter integrity in patients with primary cocaine use disorder. This indicates its potential application in treating addiction-related disorders (Schmitz et al., 2017). Additionally, pioglitazone has been evaluated for its effects on peripheral biomarkers in Parkinson's disease, although it did not show significant alterations in biomarker levels (Simon et al., 2015).

2. Cardiovascular and Metabolic Effects

Pioglitazone's impact on lipid profiles and hemodynamics in type 2 diabetes patients reveals its influence on body composition and cardiovascular parameters, such as blood pressure and systemic vascular resistance (Basu et al., 2006). It has also been shown to reduce the risk of recurrent stroke and major vascular events in ischemic stroke patients with insulin resistance, prediabetes, and diabetes mellitus (Lee et al., 2017).

3. Cancer Treatment and Prevention

Studies have explored pioglitazone's role in cancer, such as its potential in preventing weight gain following treatment for hepatocellular carcinoma in hepatitis C virus-infected patients (Sumie et al., 2015). Additionally, aerosol pioglitazone demonstrated efficacy in lung adenoma prevention in an animal model, highlighting its potential as a chemoprevention agent for respiratory tract cancers (Seabloom et al., 2016).

Safety And Hazards

Pioglitazone D4 is for R&D use only and not for medicinal, household, or other use . It is harmful if swallowed, in contact with skin, or if inhaled . In case of exposure, it is advised to wash thoroughly, avoid breathing the dust, and seek medical help if symptoms persist .

Propriétés

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFETHFCAUJAY-YBNXMSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pioglitazone-d4

Synthesis routes and methods I

Procedure details

To a dimethylformamide solution of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (1.0 g) was added palladium black (0.2 g) and catalytic reduction was carried out at 50° C. and 50 kg/cm2 for 5 hours. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was dissolved in 6N-hydrochloric acid and the solution was neutralized with sodium hydrogen carbonate to give 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione as crystals. Yield: 650 mg (64.8%); m.p.: 173°-174° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 g of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione is dissolved in ethanol (7 ml) with KOH (0.25 g) and mixed at room temperature for 2 hours. To the obtained salt 2-(5-ethyl-2-pyridyl)ethyl tosylate is added and the reaction mixture is refluxed for 5 hours. After cooling the precipitated salt is filtered off, pH is adjusted and the solvent is evaporated. The semi-solid residue is mixed in water and the solid portion of 5-[[4-[2-(5-ethyl-2-pyridyl) ethoxy]phenyl]methyl]-2.4-thiazolidinedione (0.18 g) is filtered off and recrystallized from the mixture DMF-water.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone D4
Reactant of Route 2
Pioglitazone D4
Reactant of Route 3
Reactant of Route 3
Pioglitazone D4
Reactant of Route 4
Pioglitazone D4
Reactant of Route 5
Pioglitazone D4
Reactant of Route 6
Pioglitazone D4

Citations

For This Compound
25
Citations
M Kawaguchi-Suzuki, F Bril, PP Sanchez, K Cusi… - … of Chromatography B, 2014 - Elsevier
… The peak retention times were approximately 2.8 min for pioglitazone and pioglitazone-d4, 2.6 min for hydroxypioglitazone and hydroxypioglitazone-d5, and 3.2 min for ketopioglitazone …
Number of citations: 19 www.sciencedirect.com
R Chinnalalaiah, R Pigili, SR Avanapu - Annales Pharmaceutiques …, 2017 - Elsevier
… The overall mean recovery of pioglitazone, hydroxyl pioglitazone, pioglitazone D4 and hydroxyl pioglitazone D4 was good and reproducible and found to be in the range of 94.04–98.04…
Number of citations: 5 www.sciencedirect.com
KM Kelani, MR Rezk, OM Badran… - … of Chromatography B, 2019 - Elsevier
… , with the transitions of 357.2 → 119.1, 373.1 → 150.1, 340.3 → 116.1, 361.1 → 138.1 and 343.2 → 116.1 m/z for pioglitazone, its hydroxyl metabolite, alogliptin, pioglitazone-d4 (IS-1) …
Number of citations: 15 www.sciencedirect.com
XJ Ni, ZZ Wang, DW Shang, M Zhang, JQ Hu… - … of Chromatography B, 2014 - Elsevier
… In the present study, deuterium-labeled analogs of glimepiride-d5 and pioglitazone-d4 were used as IS to eliminate any variation in retention time, recovery or matrix effect caused by …
Number of citations: 21 www.sciencedirect.com
R Revathi, B Shinde, S Pawar - Jordan Journal of …, 2014 - platform.almanhal.com
A liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method was developed for the simultaneous determination of Pioglitazone (PIO) and Hydroxy Pioglitazone (PIO M IV) …
Number of citations: 1 platform.almanhal.com
DSSS Praveen, S Asha, RK Pigili - Current Pharmaceutical …, 2020 - ingentaconnect.com
… The mean recovery of internal standard for Pioglitazone D4 was 90.2 % with a precision ranging from 5.6 % to 8.5 %. The data for recovery of the drugs is presented in Tables 3a and 3b…
Number of citations: 7 www.ingentaconnect.com
DSS Praveen, S Asha, PR Kumar - Current Trends in …, 2019 - indianjournals.com
… Also, the method uses isotope labeled compounds pioglitazone d4 (IS1) and glimepiride d4 (SI2) as … Hence, pioglitazone d4 and glimepiride d4 were selected for the quantification of …
Number of citations: 2 www.indianjournals.com
JK Blackburn, S Jamwal, W Wang… - Neurochemistry …, 2022 - Elsevier
Paraoxonase-2 (PON2) enhances mitochondria function and protects against oxidative stress. Stimulating its expression has therapeutic potential for diseases where oxidative stress …
Number of citations: 12 www.sciencedirect.com
CL Aquilante, LA Kosmiski, DWA Bourne… - British journal of …, 2013 - Wiley Online Library
… The internal standard was deuterated pioglitazone (pioglitazone-d4; Toronto Research … Analytes were detected using single ion monitoring mode, with pioglitazone and pioglitazone-d4 …
Number of citations: 52 bpspubs.onlinelibrary.wiley.com
JA Gibbons, M de Vries, W Krauwinkel, Y Ohtsu… - Clinical …, 2015 - Springer
… To measure pioglitazone and hydroxy-pioglitazone (M-IV), 0.1 mL of plasma was mixed with 20 μL of IS working solution, which contained pioglitazone-d4 and hydroxy-pioglitazone-d4, …
Number of citations: 129 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.